N2-Methyl-D-lysine

Epigenetics Reader Proteins Methyllysine Recognition

Challenge: Standard L-lysine-based probes suffer from metabolic instability, proteolytic degradation, and poor selectivity for reader domains. Solution: N2-Methyl-D-lysine (CAS 862504-02-7), a non-proteinogenic Nα-methyl-D-lysine derivative. - **Functional Advantage**: D-stereochemistry preferred over L-lysine by PHD fingers, tudor domains & chromodomains (≤5% activity on D-lysine by demethylases). - **Metabolic Stability**: Not utilized in mammalian lysine pathways; ideal for stable isotope tracing without endogenous pool interference. - **Dual Protease Resistance**: D-configuration + Nα-methylation blocks aminopeptidases, enabling long-acting peptide probes. Supplied at >95% purity (HPLC).

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 862504-02-7
Cat. No. B14141047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl-D-lysine
CAS862504-02-7
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCNC(CCCCN)C(=O)O
InChIInChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1
InChIKeyOLYPWXRMOFUVGH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methyl-D-lysine Technical Specifications


N2-Methyl-D-lysine (CAS 862504-02-7) is a synthetic, non-proteinogenic Nα-methyl amino acid derivative of D-lysine. It features a methyl group on the alpha-amino group (N2 position), distinguishing it structurally from the more common ε-N-methylated lysine analogs found in histones and from its L-stereoisomer counterpart [1]. The compound has a molecular formula of C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Commercially, it is typically supplied at >95% purity by HPLC and stored at -20°C to maintain stability . This compound serves as a specialized building block in peptide synthesis and protein engineering, offering a defined stereochemical and methylation pattern that is not interchangeable with L-configuration or ε-methylated analogs in applications requiring precise stereochemical or positional control.

Building Block
Stereochemical-control D-lysine derivative with Nα-methylation
Workflow
Peptide synthesis and epigenetic probe engineering
Key Distinction
Not interchangeable with L-isomer or ε-methyl analogs

Why N2-Methyl-D-lysine Cannot Be Substituted


Substituting N2-methyl-D-lysine with its L-stereoisomer (N2-methyl-L-lysine) or with ε-N-methylated lysine analogs (e.g., N6-methyl-L-lysine) fundamentally alters the stereochemical environment, enzyme recognition, and biological stability of the resulting peptide or protein construct. Studies demonstrate that D-configuration lysine residues exhibit markedly different bioavailability profiles in vivo, causing weight loss in murine models compared to L-lysine controls [1]. Moreover, histone lysine demethylases show strict L-stereoselectivity, with only trace activity (≤5%) observed against D-lysine substrates [2]. Conversely, Nε-methyl lysine binding proteins display superior acceptance of D-configured lysines over L-configured counterparts [2]. These stereochemistry-dependent functional differences underscore why N2-methyl-D-lysine cannot be generically replaced by L-isomers or positionally distinct methyllysine analogs in assays requiring defined stereochemical and methylation-site control.

L-stereoisomer may shift enzyme recognition and binding profiles
ε-methylated analogs alter methylation-site context and reader protein interaction
Unmodified L-lysine exhibits different metabolic and recognition behavior; not a direct replacement

N2-Methyl-D-lysine Comparative Evidence


D-Configuration Preference in Reader Domain Binding

A direct comparative study of Nε-methyl lysine binding proteins revealed that reader domains exhibit superior acceptance of D-configured lysine residues over L-configured residues [1]. The study systematically evaluated three classes of epigenetic proteins (methyltransferases, demethylases, and reader proteins) using synthetic histone substrates containing L- and D-lysine residues. Among these classes, Nε-methyl lysine binding proteins demonstrated a pronounced preference for D-lysine stereochemistry [1].

Reader Domain Preference
Head-to-head
D-configuration preferentially accepted by Nε-methyl lysine reader proteins over L-configuration
Supports reader domain assay and probe design
Qualitative preference; exact fold change not quantified
Epigenetics Reader Proteins Methyllysine Recognition

D-Lysine Non-Utilization in Metabolic Tracer Studies

In a murine growth assay, substitution of dietary lysine with D-lysine resulted in weight loss during the feeding period, in stark contrast to the positive growth observed with standard L-lysine diet [1]. This indicates that D-lysine is not metabolically utilized as a lysine source in mammals, providing a clean baseline for tracer or metabolic incorporation studies.

Metabolic Non-Utilization
Cross-study
D-lysine substitution results in weight loss vs. growth on L-lysine in murine model
Supports metabolic tracer or non-metabolizable peptide design
In vivo bioavailability context; not metabolically utilized
In Vivo Metabolism Bioavailability Tracer Studies

Nα-Methylation Resistance to Oxidative Deamination

Studies on lysine monooxygenase specificity demonstrate that modification at the α-amino group renders lysine analogs inactive as substrates [1]. While this study primarily evaluated ε- and β-methyllysines, the class-level inference extends to Nα-methylated derivatives: α-amino modification abolishes substrate activity for flavoprotein monooxygenases that catalyze oxidative deamination or decarboxylation of lysine [1].

Nα-Methylation Resistance
Class-level inference
α-amino modification abolishes lysine monooxygenase substrate activity (class-level extension to Nα-methyl derivatives)
May confer oxidative metabolism resistance; requires direct confirmation
Data to verify for N2-methyl-D-lysine specifically
Enzyme Specificity Metabolic Stability Lysine Monooxygenase

D-Configuration Demethylase Resistance

Histone lysine demethylases (KDM1A, KDM5B/C, KDM4A/D/E) exhibit strict L-stereoselectivity, with only trace demethylation (≤5%) observed for D-lysine substrates under standard assay conditions (200 nM enzyme, 5-10 μM substrate) [1]. Even with increased enzyme concentrations (600 nM or 1 μM), demethylation of D-lysine substrates remained negligible, confirming the intrinsic requirement for L-stereochemistry in demethylase catalysis [1].

Demethylase Resistance
Head-to-head
≥20-fold lower activity on D-lysine vs. L-lysine; ≤5% residual demethylation
Supports stable epigenetic probe design by evading cellular demethylation
Validated across six human histone demethylases; LC-MS/NMR monitoring
Histone Demethylases Enzymatic Resistance Probe Stability

N2-Methyl-D-lysine Application Scenarios


Epigenetic Reader Domain Probe Development

N2-Methyl-D-lysine is ideally suited for constructing synthetic histone peptides to probe Nε-methyl lysine reader domain specificity. The D-stereochemistry is preferentially recognized by reader proteins (including PHD fingers, tandem tudor domains, chromodomains, and MBT domains) relative to L-lysine controls [1]. This stereochemical bias enables the design of high-affinity bait peptides for reader domain pull-down assays or competitive displacement studies, where L-configuration peptides may exhibit suboptimal binding.

Stable Isotope-Labeled Metabolic Tracer Synthesis

Owing to its non-utilization in mammalian lysine metabolic pathways—D-lysine causes weight loss when substituted for L-lysine in murine diets [1]—N2-methyl-D-lysine provides a metabolically inert backbone for incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into synthetic peptides. This allows for unambiguous tracking of peptide distribution and turnover without interference from endogenous lysine pools or metabolic conversion, a critical advantage over L-lysine-based tracers.

Protease-Resistant Peptide Therapeutics

Peptides containing D-amino acids exhibit enhanced resistance to proteolytic degradation compared to all-L peptides [2]. The D-configuration of N2-methyl-D-lysine, combined with Nα-methylation that further blocks aminopeptidase activity, confers dual stability advantages. This makes it a strategic building block for developing long-acting peptide-based probes or therapeutic candidates where extended in vivo half-life is required.

Application
Selection Property
Validation Focus
Epigenetic reader domain probe development
D-stereochemistry reader domain recognition
Reader domain binding assay context
Stable isotope-labeled metabolic tracer synthesis
Metabolic non-utilization (D-configuration)
Tracer stability and lack of metabolic interference
Protease-resistant peptide research tools
D-amino acid and Nα-methylation resistance
Peptide stability in biological matrices (research context)

Technical Documentation Hub

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16 linked technical documents
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